2-Cyclohexylpropanoic acid 2-Cyclohexylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 6051-13-4
VCID: VC2480429
InChI: InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)
SMILES: CC(C1CCCCC1)C(=O)O
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

2-Cyclohexylpropanoic acid

CAS No.: 6051-13-4

Cat. No.: VC2480429

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexylpropanoic acid - 6051-13-4

Specification

CAS No. 6051-13-4
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 2-cyclohexylpropanoic acid
Standard InChI InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)
Standard InChI Key VRLUSLNMNQAPOH-UHFFFAOYSA-N
SMILES CC(C1CCCCC1)C(=O)O
Canonical SMILES CC(C1CCCCC1)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure

2-Cyclohexylpropanoic acid features a cyclohexane ring attached to the alpha carbon of a propanoic acid chain. The molecule contains a chiral center at the carbon where the cyclohexyl group and methyl group attach to the carboxylic acid functionality. This stereogenic center gives rise to two distinct stereoisomers - the (R) and (S) enantiomers .

The molecular structure can be represented in various formats:

Structural RepresentationDescription
Molecular FormulaC₉H₁₆O₂
SMILES NotationCC(C1CCCCC1)C(=O)O
Basic Structural FeaturesCyclohexane ring, chiral carbon, carboxylic acid group

Physical and Chemical Properties

2-Cyclohexylpropanoic acid possesses physical and chemical properties consistent with medium-chain carboxylic acids modified with a cycloaliphatic substituent. The key properties of this compound are summarized in the following table:

PropertyValue
Molecular Weight156.22 g/mol
Physical StateNot explicitly stated in sources, likely solid or viscous liquid at room temperature
SolubilityLikely soluble in organic solvents, limited water solubility
Functional GroupsCarboxylic acid (-COOH)
ChiralityContains one stereogenic center

As a carboxylic acid, the compound exhibits typical acidic properties, including the ability to donate a proton and form salts with bases .

Enantiomers: (R)- and (S)-2-Cyclohexylpropanoic Acid

The presence of a chiral center in 2-cyclohexylpropanoic acid results in two distinct stereoisomers: (R)-2-cyclohexylpropanoic acid and (S)-2-cyclohexylpropanoic acid. These enantiomers have identical physical properties but differ in their spatial arrangement and potentially in their biological activities.

The (R)-enantiomer is identified by CAS number 3451-36-3 and has been documented in chemical databases with recent updates as of April 5, 2025. It can be represented by the InChI key VRLUSLNMNQAPOH-SSDOTTSWSA-N .

The (S)-enantiomer is identified by CAS number 3527-63-7. While both enantiomers share the same molecular formula and weight, they differ in their three-dimensional structure and potentially in their interactions with biological systems or in synthetic applications .

Identification and Nomenclature

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound should be handled in well-ventilated areas with appropriate personal protective equipment. Storage should follow standard protocols for irritant chemicals, including keeping containers tightly closed and away from incompatible materials .

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